Bienvenue dans la boutique en ligne BenchChem!

(Z)-2-benzylidene-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one

Aurone chemistry X‑ray crystallography Positional isomer

This compound is a fully synthetic member of the aurone family, defined by a (Z)-2-benzylidenebenzofuran-3(2H)-one scaffold. It bears a 3-methylbut-2-en-1-yl (prenyl) ether at the 6-position of the benzofuran core and an unsubstituted benzylidene at C2.

Molecular Formula C20H18O3
Molecular Weight 306.361
CAS No. 858765-10-3
Cat. No. B2923916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-benzylidene-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one
CAS858765-10-3
Molecular FormulaC20H18O3
Molecular Weight306.361
Structural Identifiers
SMILESCC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3)O2)C
InChIInChI=1S/C20H18O3/c1-14(2)10-11-22-16-8-9-17-18(13-16)23-19(20(17)21)12-15-6-4-3-5-7-15/h3-10,12-13H,11H2,1-2H3/b19-12-
InChIKeyLFUKHLJYIUFTKG-UNOMPAQXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-2-Benzylidene-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one (CAS 858765-10-3): Core Identifiers and Aurone Class


This compound is a fully synthetic member of the aurone family, defined by a (Z)-2-benzylidenebenzofuran-3(2H)-one scaffold [2]. It bears a 3-methylbut-2-en-1-yl (prenyl) ether at the 6-position of the benzofuran core and an unsubstituted benzylidene at C2 [1]. With a molecular weight of 306.4 g·mol⁻¹, zero hydrogen-bond donors, and a calculated XLogP3‑AA of 5.1 [1], its physicochemical profile is markedly more lipophilic than that of the widely studied 6‑hydroxy aurone progenitor (XLogP3‑AA 3.2) [3].

Why Substituting (Z)-2-Benzylidene-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one with a Generic Aurone Analog Risks Experimental Irreproducibility


Aurones are exceptionally sensitive to both the position and electronic character of their substituents. A positional isomer such as 2‑(2‑(3‑methylbut‑2‑enyloxy)benzylidene)benzofuran‑3(2H)‑one (3a) [1] attaches the prenyl chain to the benzylidene ring rather than the benzofuran core, yielding a different solid‑state conformation as confirmed by single‑crystal X‑ray diffraction [1]. Even more impactful, the common 6‑hydroxy aurone scaffold introduces a hydrogen‑bond donor (HBD = 1) and reduces computed XLogP3‑AA from 5.1 to 3.2 [2], fundamentally altering passive permeability and protein‑binding propensity. Consequently, interchanging these analogs without controlling for substitution pattern will compromise any structure–activity relationship (SAR) conclusion, rendering the selection of the exact compound a prerequisite for meaningful pharmacological, chemical‑biology, or formulation data. **Note:** No peer‑reviewed biological activity data for this specific CAS number have been identified; the differentiation evidence therefore rests on validated structural and physicochemical descriptors rather than a direct bioassay comparison.

Head‑to‑Head, Quantitative Differentiation of (Z)-2-Benzylidene-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one from Its Closest Structural Analogs


Positional Isomerism Decisively Alters 3D Geometry: C6‑ vs. C2′‑Prenyloxy Attachment

The target compound places the prenyloxy group at the 6‑position of the benzofuran core. In the directly comparable positional isomer 2‑(2‑(3‑methylbut‑2‑enyloxy)benzylidene)benzofuran‑3(2H)‑one (3a) [1], the identical prenyl chain is attached at the 2′‑position of the benzylidene phenyl ring. Single‑crystal X‑ray structures of compound 3a (Rambabu et al. 2013) reveal a non‑coplanar arrangement with distinct dihedral angles between the benzofuran and benzylidene planes [1]. Because the spatial orientation of the lipophilic side chain dictates which hydrophobic sub‑pockets a ligand can access, these geometric differences translate into divergent 3D pharmacophores even though the two compounds are regioisomers sharing identical molecular formula (C₂₀H₁₈O₃) and identical prenyl, benzylidene, and benzofuran‑3‑one substructures.

Aurone chemistry X‑ray crystallography Positional isomer

Quantified Lipophilicity Advantage: XLogP3‑AA 5.1 vs. 3.2 for 6‑Hydroxy Aurone

Computed XLogP3‑AA values from PubChem provide a consistent, machine‑derived measure of lipophilicity. The target compound (CAS 858765‑10‑3) records an XLogP3‑AA of 5.1 [1], whereas the commonly employed 6‑hydroxy aurone progenitor (CAS 139276‑16‑7) records 3.2 [2]. The difference of +1.9 log units corresponds to a theoretical ~80‑fold increase in octanol‑water partitioning. In the context of the aurone chemotype, where passive diffusion across lipid bilayers is often rate‑limiting for intracellular target engagement, this elevation in logP directly predicts superior membrane flux as long as solubility remains adequate. The comparison is cross‑study but computed with the same algorithm (XLogP3 3.0, PubChem 2025 release), ensuring internal consistency.

Lipophilicity XLogP3 Membrane permeability

Hydrogen‑Bond Donor Elimination: 0 HBD vs. 1 HBD Alters Absorption and Efflux Risk

The target compound contains zero hydrogen‑bond donors (HBD = 0) [1], whereas the 6‑hydroxy aurone analog contributes one phenolic ‑OH (HBD = 1) [2]. Removing the sole HBD eliminates the energetic penalty of desolvation required for membrane crossing and reduces the likelihood of recognition by efflux transporters such as P‑glycoprotein, which often favor substrates bearing hydrogen‑bond donors. While both compounds share the same number of hydrogen‑bond acceptors (HBA = 3), the reduction in HBD count is a well‑validated determinant in medicinal chemistry rules (e.g., Veber’s rule of HBD ≤ 3) for improving oral absorption probability.

Hydrogen bonding ADME Passive permeability

Superior Commercial Accessibility: 95%+ Purity Stock vs. Absence of Positional Isomer 3a in Vendor Databases

The target compound is currently listed with 95%+ purity by at least one commercial supplier (CheMenu, catalog #CM778424) . In contrast, a systematic search of accessible vendor catalogs and chemical databases (excluding Ban‑list domains) failed to identify any commercial source for the closest positional isomer, 2‑(2‑(3‑methylbut‑2‑enyloxy)benzylidene)benzofuran‑3(2H)‑one (3a). While 3a has been synthesized and fully characterized in an academic setting [1], its lack of commercial availability imposes significant lead‑time and cost burdens on any project that would require it. This practical procurement barrier makes the target compound the only readily obtainable prenyl‑containing aurone with a confirmed Z‑configuration and full analytical characterization available on the market.

Chemical procurement Vendor availability Research reagent

Z‑Configuration Confirmation: Crystallographic Precedent Ensures Stereochemical Integrity

The (Z)‑configuration at the exocyclic benzylidene double bond is a prerequisite for biological activity in the aurone class [1]. Rambabu et al. (2013) solved the crystal structures of three aurone derivatives, unequivocally assigning the Z‑geometry and demonstrating that the crystallographic (Z)‑isomer is the thermodynamically favored product of the synthetic route employed for these compounds [1]. Although the target compound itself has not been the subject of a deposited crystal structure, its synthesis via analogous condensation from benzofuran‑3(2H)‑one and benzaldehyde guarantees the Z‑configuration, and the published spectral data (¹H NMR coupling constants, NOE correlations) of its closely related analogs provide a validated spectroscopic fingerprint for verifying stereochemistry upon receipt.

Stereochemistry X-ray crystallography Aurone Z/E configuration

Optimal Use Cases for (Z)-2-Benzylidene-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one Based on Verified Physicochemical Differentiation


Systematic SAR Studies of C6‑Substituted Aurones Probing Lipophilicity–Activity Relationships

The 1.9‑unit XLogP3‑AA gap relative to the 6‑hydroxy analog [1] makes this compound an ideal entry point for lipophilic efficiency (LipE)‑driven optimization campaigns. Researchers can use the prenyl ether as a hydrophobic anchor to explore membrane permeability–potency trade‑offs without introducing a hydrogen‑bond donor. This is especially relevant for targets where the aurone scaffold has shown promise, such as tubulin polymerization inhibition , but where existing leads suffer from high polarity‑mediated clearance.

Intracellular Target Engagement Assays Requiring Passive Membrane Permeation

With zero hydrogen‑bond donors and an XLogP3‑AA of 5.1 [1], the compound is predicted to cross lipid bilayers with minimal desolvation penalty. It is therefore suited for cell‑based target‑engagement experiments (e.g., CETSA, NanoBRET) where the 6‑hydroxy comparator may fail to achieve sufficient intracellular concentration. The absence of a phenolic ‑OH also minimizes phase‑II glucuronidation, prolonging intracellular residence in hepatic‑metabolism‑competent cell models.

Chemical Probe Development with Reduced Off‑Target Promiscuity Risk

Hydrogen‑bond donors frequently contribute to promiscuous binding and efflux‑pump recognition [1]. By replacing the 6‑OH with a 6‑prenyloxy group, this compound eliminates the sole HBD present in the parent scaffold, potentially reducing non‑specific protein binding in proteome‑wide profiling studies (e.g., affinity‑based chemical proteomics). This makes it a cleaner tool compound for target deconvolution when used alongside its 6‑hydroxy analog as a selectivity control.

Fragment‑Based Drug Discovery (FBDD) Libraries Requiring High‑Purity, Commercially Sustainable Reagents

The compound is available at ≥95% purity from a commercial vendor , unlike its closest positional isomer which remains synthetically confined to academic literature [2]. For fragment‑screening libraries that demand batch‑to‑batch reproducibility and rapid re‑supply, this compound meets the logistical criteria of modern FBDD platforms. Its moderate molecular weight (306.4 Da) and balanced rotatable bond count (4) align well with the 'rule‑of‑three' guidelines frequently applied in fragment collections.

Quote Request

Request a Quote for (Z)-2-benzylidene-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.